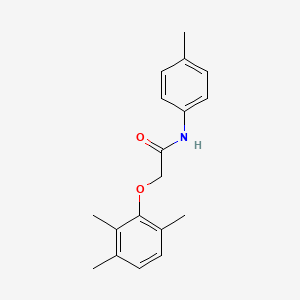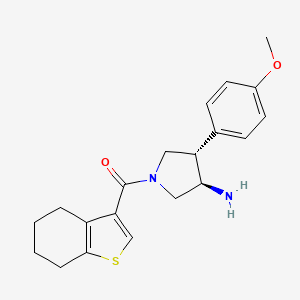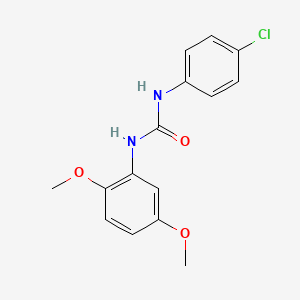
N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamides, particularly those with specific substituents on the phenyl ring, are of interest due to their diverse chemical and physical properties, which contribute to various applications in materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of related acetamide compounds often involves the reaction of chloroacetamides with phenols in the presence of a base, such as potassium carbonate, and a solvent like N,N-dimethylformamide (DMF) to yield compounds like N-methyl-2-(4-phenoxyphenoxy)acetamide, indicating a general pathway for synthesizing complex acetamides (He Xiang-qi, 2007).
Molecular Structure Analysis
Structural analyses of acetamides through techniques like X-ray crystallography and NMR spectroscopy reveal insights into their molecular configurations. The crystal structures of compounds like N-(2,4,6-trimethylphenyl)-acetamide show variations in molecular geometry due to substitutions on the phenyl ring, affecting the overall molecular architecture and properties (B. Gowda et al., 2006).
Chemical Reactions and Properties
Acetamides undergo various chemical reactions, including transsilylation and carbonylation, to yield diverse derivatives. The synthesis and transformation of N-(2-hydroxyphenyl)acetamide into silylated derivatives highlight the reactivity of the hydroxy and amide groups, leading to structurally diverse products (A. Nikonov et al., 2016).
Physical Properties Analysis
The physical properties of acetamides, such as melting and boiling points, solubility, and crystallinity, are influenced by the nature and position of substituents on the phenyl ring. These properties are crucial for determining the compound's suitability for specific applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are defined by the acetamide's functional groups and overall molecular structure. Studies like those on the chemoselective acetylation of aminophenol to N-(2-hydroxyphenyl)acetamide showcase the influence of specific groups on the compound's reactivity (Deepali B Magadum & G. Yadav, 2018).
特性
IUPAC Name |
N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12-5-9-16(10-6-12)19-17(20)11-21-18-14(3)8-7-13(2)15(18)4/h5-10H,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWZARMWSIYOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R*,4R*)-1-[(3-methylphenoxy)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5641147.png)
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-furylmethyl)pyrrolidin-3-yl]-2-methoxyisonicotinamide](/img/structure/B5641155.png)
![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(6-methyl-2-pyridinyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5641161.png)
![(1R*,5R*)-6-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5641177.png)

![2-(3-methyl-2-buten-1-yl)-8-(2-thienylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5641197.png)
![N'-[(3S*,4R*)-4-isopropyl-1-(pyridin-2-ylacetyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5641200.png)

![ethyl 3-(2-fluorobenzyl)-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-3-piperidinecarboxylate](/img/structure/B5641209.png)
![8-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5641213.png)
![4-[1-(2-methoxyphenyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5641219.png)
![(3R*,4S*)-1-[(4-fluorobenzyl)sulfonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5641233.png)

![N-cyclopropyl-N-[(2E)-3-phenyl-2-propen-1-yl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5641243.png)